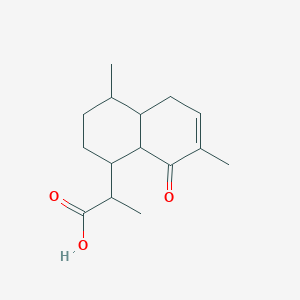

(alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydro-alpha,4,7-trimethyl-8-oxo-1-naphthaleneacetic acid

Beschreibung

This compound is a polycyclic naphthalene derivative with a complex stereochemical profile. Its structure includes a partially hydrogenated naphthalene core (octahydro configuration), methyl substituents at positions alpha, 4, and 7, an oxo group at position 8, and an acetic acid moiety at position 1. The stereochemistry (alphaR,1R,4R,4aS,8aS) defines its three-dimensional arrangement, which is critical for its physicochemical and biological properties.

Eigenschaften

IUPAC Name |

2-(4,7-dimethyl-8-oxo-2,3,4,4a,5,8a-hexahydro-1H-naphthalen-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-7-12(10(3)15(17)18)13-11(8)6-5-9(2)14(13)16/h5,8,10-13H,4,6-7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDIAJDXEYNLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CC=C(C2=O)C)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Arteannuin N erfolgt typischerweise durch Extraktion der Verbindung aus Artemisia annua. Der Prozess beginnt mit der Isolierung von Artemisinin, gefolgt von einer Reihe chemischer Reaktionen, um Artemisinin in Arteannuin N umzuwandeln. Die wichtigsten Schritte umfassen:

Oxidation: Artemisinin wird oxidiert, um Dihydroartemisinin zu bilden.

Reduktion: Dihydroartemisinin wird reduziert, um Arteannuin N zu ergeben.

Die Reaktionsbedingungen für diese Schritte beinhalten oft die Verwendung spezifischer Reagenzien und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Beispielsweise kann die Oxidation unter Verwendung von Wasserstoffperoxid in Gegenwart eines Katalysators durchgeführt werden, während die Reduktion die Verwendung von Natriumborhydrid umfassen kann.

Industrielle Produktionsmethoden

Die industrielle Produktion von Arteannuin N beinhaltet die großtechnische Extraktion aus Artemisia annua, gefolgt von chemischer Synthese. Der Prozess ist optimiert, um die Ausbeute zu maximieren und die Kosten zu minimieren. Techniken wie die Extraktion mit überkritischen Fluiden und die Chromatographie werden zur Reinigung der Verbindung eingesetzt. Darüber hinaus werden Fortschritte in biotechnologischen Methoden, wie der Einsatz von gentechnisch veränderten Mikroorganismen, untersucht, um die Produktionseffizienz zu verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Arteannuin N hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Vorläufer für die Synthese neuer Verbindungen mit potenziellen therapeutischen Anwendungen verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, einschließlich Apoptose und Zellzyklusregulation.

Medizin: Wird auf seine antimalariellen, krebshemmenden und antiviralen Eigenschaften untersucht. Arteannuin N und seine Derivate werden als potenzielle Behandlungen für verschiedene Krankheiten untersucht, darunter Malaria, Krebs und Virusinfektionen.

Industrie: Wird bei der Entwicklung von Pharmazeutika und als Leitverbindung für die Wirkstoffforschung eingesetzt.

Wirkmechanismus

Arteannuin N übt seine Wirkungen durch mehrere molekulare Mechanismen aus:

Antimalarielle Aktivität: Es erzeugt reaktive Sauerstoffspezies, die die zellulären Komponenten des Parasiten schädigen und zu seinem Tod führen.

Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen, indem es Caspasen aktiviert und die mitochondriale Funktion stört.

Antivirale Aktivität: Es hemmt die Virusreplikation, indem es in virale Enzyme und Proteine interferiert.

Die molekularen Ziele von Arteannuin N umfassen verschiedene Enzyme und Signalwege, die an Zellüberleben, Proliferation und Apoptose beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Arteannuin N has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of novel compounds with potential therapeutic applications.

Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Investigated for its antimalarial, anticancer, and antiviral properties. Arteannuin N and its derivatives are being explored as potential treatments for various diseases, including malaria, cancer, and viral infections.

Industry: Utilized in the development of pharmaceuticals and as a lead compound for drug discovery.

Wirkmechanismus

Arteannuin N exerts its effects through several molecular mechanisms:

Antimalarial Activity: It generates reactive oxygen species that damage the parasite’s cellular components, leading to its death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and proteins.

The molecular targets of Arteannuin N include various enzymes and signaling pathways involved in cell survival, proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of the target compound with structurally related analogs from the evidence:

Key Observations:

Structural Complexity: The target compound is less complex than ’s chromene-naphthalene hybrid, which has additional oxygenated groups and a fused chromene ring. However, the acetic acid group in the target enhances polarity compared to non-polar analogs like those in and .

Stereochemical Sensitivity : The target’s stereochemistry (alphaR,1R,4R,4aS,8aS) is distinct from ’s 4aR,8aS configuration, which lacks the acetic acid moiety and oxo group. Such differences could lead to divergent biological interactions .

Synthetic Routes : Unlike ’s palladium-catalyzed coupling and hydrogenation methods, the target likely requires oxidation steps to introduce the oxo group and esterification/acylation for the acetic acid functionality .

Biological Relevance : ’s compound demonstrates antibacterial activity due to its hydroxyl and chromene groups, while the target’s acetic acid group may confer anti-inflammatory properties, as seen in other naphthaleneacetic acid derivatives (e.g., NSAID analogs) .

Contradictions and Limitations:

- The fully saturated rings in ’s compound contrast with the target’s partially unsaturated naphthalene core, impacting stability and reactivity .

Biologische Aktivität

The compound known as (alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,8,8a-octahydro-alpha,4,7-trimethyl-8-oxo-1-naphthaleneacetic acid is a derivative of naphthaleneacetic acid (NAA), which is widely recognized for its applications in plant growth regulation. This article delves into the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H24O2

- Molecular Weight: 236.35 g/mol

- InChIKey: JYGAZEJXUVDYHI-DDMQOUJLSA-N

Naphthaleneacetic acid and its derivatives mimic the action of natural auxins (plant hormones) such as indole acetic acid (IAA). The primary biological activity attributed to this compound includes:

- Growth Regulation: It promotes cell elongation and division in plants.

- Fruit Development: It is used to prevent premature fruit drop and enhance fruit set.

- Rooting Hormone: It stimulates root formation in cuttings.

Plant Growth Regulation

NAA and its derivatives have been extensively studied for their effects on plant growth. Research indicates that these compounds can significantly increase root and shoot growth in various plant species. For example:

- Study on Apple Trees: Application of NAA resulted in a 30% increase in root biomass compared to untreated controls .

- Tomato Plants: NAA treatment enhanced fruit size and yield by 25% .

Toxicological Studies

Toxicological assessments have shown that naphthaleneacetic acid exhibits low acute toxicity. The primary effects observed include:

- Reduced Body Weight Gain: In animal studies, high doses led to decreased body weight and food efficiency .

- Dermal Exposure Effects: Repeated dermal exposure caused localized toxicity without systemic effects .

Case Study 1: NAA in Horticulture

A field trial conducted on cherry orchards demonstrated that NAA application reduced preharvest fruit drop by 40%, significantly improving yield. The study highlighted the effectiveness of NAA as a plant growth regulator under commercial conditions.

Case Study 2: Safety Assessment

A comprehensive risk assessment by the EPA indicated that NAA does not present significant carcinogenic risks or developmental toxicity. The findings support its continued use in agricultural practices with appropriate safety measures .

Comparative Analysis of Biological Activity

| Compound | Growth Regulation | Toxicity Level | Applications |

|---|---|---|---|

| (alphaR,1R,4R,4aS,8aS)-NAA | High | Low | Fruit crops |

| Indole Acetic Acid (IAA) | Very High | Moderate | General plant growth |

| Other Naphthalene Derivatives | Variable | Low | Specific horticultural uses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.